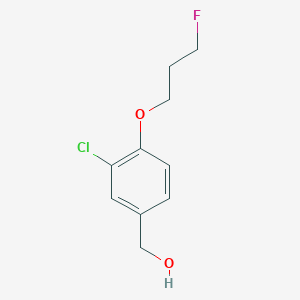

3-amino-N-ethyl-5-fluorobenzamide

Vue d'ensemble

Description

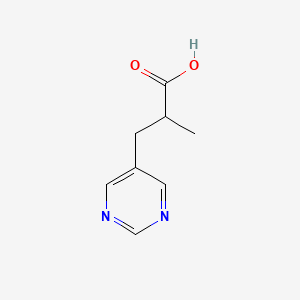

3-amino-N-ethyl-5-fluorobenzamide is a chemical compound with the molecular formula C9H11FN2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of 3-amino-N-ethyl-5-fluorobenzamide is 182.19 . The structure of this compound can be analyzed using various spectroscopic methods . For a detailed structural analysis, techniques such as NMR, IR, and mass spectrometry could be used.Physical And Chemical Properties Analysis

The physical and chemical properties of amines can provide some insight into the properties of 3-amino-N-ethyl-5-fluorobenzamide. Amines have the ability to participate in hydrogen bonding, which can affect their boiling points and solubility . For specific properties of 3-amino-N-ethyl-5-fluorobenzamide, specialized databases or experimental measurements would be needed.Applications De Recherche Scientifique

DNA Damage Repair and Cell Transformation

- Effect on Toxicity and Transformation in Cells: 3-Aminobenzamide, a potent inhibitor of nuclear poly ADP-ribosyl synthetase, was found to alter the toxic and transforming effects of certain chemicals in BALB/3T3 clone A31-1 cells. It enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate while having minimal effects on the toxicity induced by 3-methylcholanthrene. Additionally, it significantly enhanced ethyl methanesulfonate-induced transformation but did not enhance transformation by 3-methylcholanthrene. These findings highlight the role of poly ADP-ribosyl synthetase in DNA damage repair and the chemical induction of transformation in vitro (Lubet et al., 1984).

Antitumor Activity

- Synthesis and Antitumor Effects: A series of amino acid ester derivatives containing 5-fluorouracil, synthesized using specific chemical methods, showed in vitro antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cells. One particular derivative displayed a more inhibitory effect against BEL-7402 than 5-FU (Xiong et al., 2009).

Imaging and Radioligands

- PET Imaging of σ Receptors: N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, synthesized from fluoro-substituted benzoyl chloride, demonstrated high affinity and selectivity for σ receptors. It was evaluated as a potential ligand for positron emission tomography (PET) imaging of σ receptors in humans. This compound's uptake in various organs was consistent, and it showed potential as a potent σ receptor radioligand (Shiue et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-N-ethyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSBQFDXNYFICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-ethyl-5-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)

![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)

![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)

![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)

![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)